N-acetyl-alpha-muramic acid
Overview
Description
N-acetyl-alpha-muramic acid is an organic compound with the chemical formula C₁₁H₁₉NO₈. It is a monomer of peptidoglycan, which is a crucial component of bacterial cell walls. This compound is built from alternating units of N-acetylglucosamine and N-acetylmuramic acid, cross-linked by oligopeptides at the lactic acid residue of N-acetylmuramic acid . It plays a significant role in the structural integrity and shape of bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-alpha-muramic acid is synthesized through the addition of phosphoenolpyruvate to N-acetylglucosamine. This reaction occurs exclusively in the cytoplasm of bacterial cells . The synthesis involves several steps:
- Formation of uridine diphosphate N-acetylmuramic acid through the action of enzymes MurA and MurB.
- Addition of a lactyl group to N-acetylglucosamine to form N-acetylmuramic acid .
Industrial Production Methods
Industrial production of this compound involves the fermentation of bacterial cultures that naturally produce this compound. The bacterial cells are harvested, and the compound is extracted and purified using various biochemical techniques .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-alpha-muramic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-acetyl-alpha-muramic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in bacterial cell wall synthesis and its interaction with antibiotics.
Medicine: Investigated for its potential as a target for antibacterial drugs.
Industry: Used in the production of biodegradable polymers and as a precursor for various biochemical compounds
Mechanism of Action
N-acetyl-alpha-muramic acid exerts its effects by being a crucial component of the bacterial cell wall. It is involved in the cross-linking of peptidoglycan strands, which provides structural integrity to the cell wall. The compound interacts with enzymes such as transglycosylases and transpeptidases, which facilitate the formation of cross-links between peptidoglycan strands . This cross-linking is essential for maintaining the shape and rigidity of bacterial cells .
Comparison with Similar Compounds
N-acetyl-alpha-muramic acid is similar to other amino sugars such as N-acetylglucosamine and N-acetylneuraminic acid. it is unique in its role as a monomer of peptidoglycan in bacterial cell walls . Other similar compounds include:
N-acetylglucosamine: A component of chitin and a precursor for the synthesis of N-acetylmuramic acid.
N-acetylneuraminic acid: A component of sialic acids, which are found in glycoproteins and glycolipids.
This compound stands out due to its specific role in bacterial cell wall synthesis and its potential as a target for antibacterial drugs .
Properties
IUPAC Name |
(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLRQHMNZILYPY-MDMHTWEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61633-75-8 | |
Record name | α-Muramic acid, N-acetyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61633-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-alpha-muramic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061633758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYL-.ALPHA.-MURAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N0ZKC921 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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